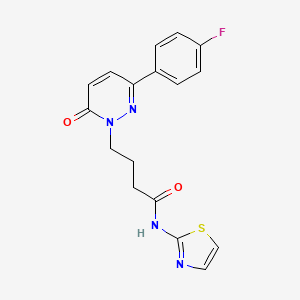

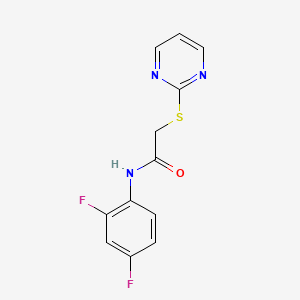

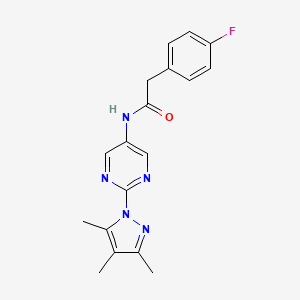

![molecular formula C15H14N4O4 B2452515 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034276-54-3](/img/structure/B2452515.png)

3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . The oxadiazole ring is a five-membered heterocyclic moiety that possesses two carbon, two nitrogen, and one oxygen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The benzo[d]oxazolone ring is a fused ring system that contains a benzene ring attached to an oxazolone ring .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The exact synthetic route would depend on the starting materials and the specific conditions used. Unfortunately, the exact synthetic route for this specific compound is not available in the literature .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a benzo[d]oxazolone ring . These rings are connected by carbon-carbon and carbon-nitrogen bonds. The presence of these rings and the specific arrangement of atoms within the molecule would likely confer unique chemical and physical properties to the compound .Scientific Research Applications

Analytical Detection and Characterization

3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, a compound similar to the one , was first detected as a new synthetic cannabinoid in the illegal market of new psychoactive compounds. It was identified using a range of analytical techniques including gas chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. This highlights the role of such compounds in forensic science and drug monitoring (Shevyrin et al., 2016).

Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation method. The biological activity of these compounds was predicted using the PASS prediction method, indicating their potential use in pharmaceutical research (Kharchenko et al., 2008).

Antibacterial and Antitubercular Applications

A series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived 1,3,4-oxadiazoles showed promising antibacterial and antitubercular activities. This suggests the potential of these compounds in developing new treatments for bacterial and tuberculosis infections (Joshi et al., 2008).

Safety and Hazards

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards . These studies could provide valuable information for the development of new drugs or other applications.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 3-{2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . It plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its enzymatic activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. The disruption of these pathways can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells .

Result of Action

The compound demonstrates significant anticancer activity. It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This observation underscores the potential of the new derivatives as effective EGFR WT inhibitors with substantial anticancer efficacy .

properties

IUPAC Name |

3-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c20-13(18-6-5-10(7-18)14-16-9-22-17-14)8-19-11-3-1-2-4-12(11)23-15(19)21/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMNSNHXNSBGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

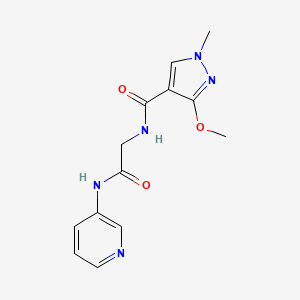

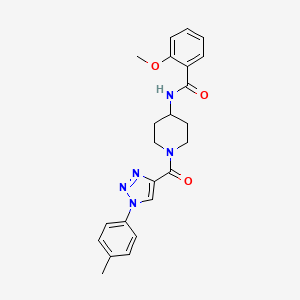

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)

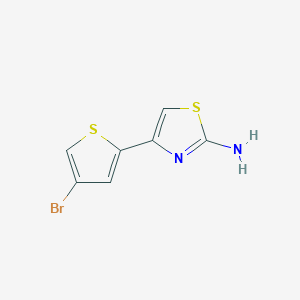

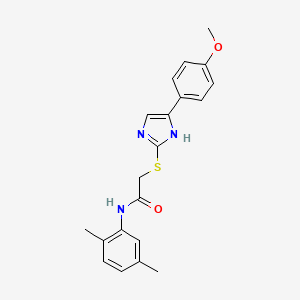

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)

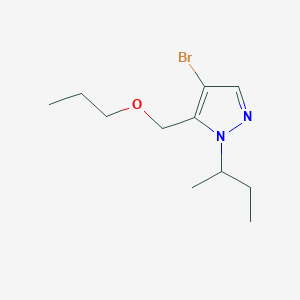

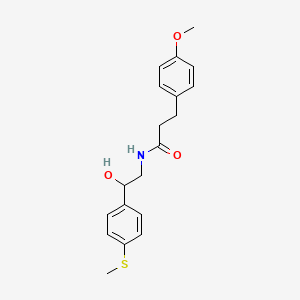

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)

![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)